molecular formula C9H18O2 B065554 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- CAS No. 166301-22-0

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-

Cat. No. B065554
M. Wt: 158.24 g/mol
InChI Key: MBEPJPZPFKXSPV-UHFFFAOYSA-N
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Description

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- is a heterocyclic organic compound . It is commonly found in air fresheners . The exact mass of the compound is unknown. The CAS number for this compound is 166301-22-0 .

properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)4-9-10-5-8(3)6-11-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPJPZPFKXSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(OC1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50888759, DTXSID90888758
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90888758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-

CAS RN

166301-21-9, 166301-22-0
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A mixture of: cis-2-isobutyl-5-methyl 1,3-dioxane; trans-2-isobutyl-5-methyl 1,3-dioxane
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-isobutyl-5-methyl-1,3-dioxane was prepared on a laboratory scale by acid catalysed condensation of isovaleraldehyde and 2-methylpropane-1,3-diol using a 1 litre 3 necked flask equipped with a Dean and Stark condenser, a thermometer and a mechanical stirrer. The reaction scheme is shown in FIG. 1.
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[Compound]
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